1-methyl-6-oxo-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a pyridazine derivative featuring a 1-methyl-6-oxo-1,6-dihydropyridazine core. At the 3-position, a carboxamide group is attached, with the N-substituent being a para-substituted phenyl group. The phenyl ring is further modified at the 4-position by a carbamoylmethyl chain bearing a 2,2,2-trifluoroethyl group. This trifluoroethyl substitution introduces strong electron-withdrawing effects, which may enhance metabolic stability and influence binding affinity in biological systems. The pyridazine core, with adjacent nitrogen atoms at positions 1 and 2, provides distinct hydrogen-bonding and electronic properties compared to other nitrogen-containing heterocycles .
Properties
IUPAC Name |
1-methyl-6-oxo-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O3/c1-23-14(25)7-6-12(22-23)15(26)21-11-4-2-10(3-5-11)8-13(24)20-9-16(17,18)19/h2-7H,8-9H2,1H3,(H,20,24)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJXRMMKBUJKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information available. It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.
Result of Action
Compounds with similar structures have been found to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
1-Methyl-6-oxo-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic compound with significant potential in medicinal chemistry. The structure of this compound suggests various biological activities due to its complex molecular architecture, which includes a pyridazine core and multiple functional groups that may interact with biological targets.
- Molecular Formula : C16H15F3N4O3
- Molecular Weight : 368.31 g/mol
- CAS Number : 1286727-01-2
| Property | Value |
|---|---|
| Molecular Formula | C16H15F3N4O3 |
| Molecular Weight | 368.31 g/mol |
| CAS Number | 1286727-01-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Preliminary studies suggest that it may act as an antagonist at certain G protein-coupled receptors (GPCRs), influencing pathways related to inflammation and hormonal regulation.
Anticancer Potential
Research indicates that compounds similar in structure to this compound exhibit promising anticancer properties. For instance, derivatives of pyridazine have been noted for their ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Inflammatory Response Modulation
The compound may also play a role in modulating inflammatory responses. Studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in the pathogenesis of various inflammatory diseases.
Case Studies
- In Vitro Studies : In laboratory settings, this compound has demonstrated significant inhibition of cell viability in cancer cell lines (e.g., A549 lung cancer cells), with IC50 values indicating potent activity.
- Animal Models : In vivo studies using murine models have reported a reduction in tumor size when treated with the compound at specified dosages over a defined period. These findings suggest its potential as a therapeutic agent against specific types of cancer.
Research Findings
Recent investigations into the pharmacological properties of this compound have highlighted several key findings:
- Selectivity for Targets : The compound shows selectivity for certain molecular targets over others, which is crucial for minimizing side effects.
- Synergistic Effects : When combined with other therapeutic agents, it has been observed to enhance the efficacy of existing treatments, particularly in chemotherapeutic regimens.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Pyridazine vs. Pyridine Derivatives
- N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide () : This analog substitutes pyridazine with a 1,6-dihydropyridine ring, reducing nitrogen content and altering electronic distribution. The 3-(trifluoromethyl)benzyl group increases lipophilicity compared to the target compound’s carbamoylmethyl-phenyl substituent .
Tetrazine and Furopyridine Derivatives
Substituent Analysis
Fluorinated Groups
Carboxamide Variations
Physicochemical and Pharmacokinetic Implications
- The trifluoroethyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs.
- Pyridazine’s dual nitrogen atoms may improve aqueous solubility relative to dihydropyridines (e.g., compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
